

Isoangustone A structure and molecular formula

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Compound of Interest		
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An In-depth Technical Guide to Isoangustone A: Structure, Properties, and Biological Activity

Introduction

Isoangustone A is a prenylated isoflavone, a class of naturally occurring flavonoids, that has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Isolated from the roots of licorice species, including Glycyrrhiza uralensis, Glycyrrhiza glabra, and Glycyrrhiza inflata, this compound has demonstrated notable anticancer and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of **Isoangustone A**, detailing its chemical structure, molecular formula, physicochemical properties, and biological activities, with a focus on its mechanism of action in key signaling pathways. Detailed experimental protocols for its isolation and biological evaluation are also presented to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Isoangustone A is characterized by an isoflavone core substituted with two prenyl (3-methylbut-2-enyl) groups, which contribute to its lipophilicity and biological activity.

Molecular Formula: C25H26O6[1]

IUPAC Name: 3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one[1]

Chemical Structure:



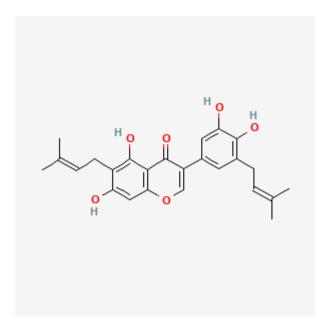


Table 1: Physicochemical Properties of Isoangustone A

Property	Value	Reference
Molecular Weight	422.5 g/mol	[1]
Physical Description	Solid	[1]
Melting Point	191 - 193 °C	[1]
XLogP3 (Predicted)	6.2	[1]

Spectroscopic Data for Structural Elucidation

The structure of **Isoangustone A** has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published assignment of all proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for **Isoangustone A** is not readily available in a single source, its structure was identified via ¹H-NMR and ¹³C-NMR.[2] The interpretation of these spectra would be based on characteristic shifts for isoflavone skeletons and prenyl groups.

Mass Spectrometry (MS)



High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of **Isoangustone A**. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the connectivity of the molecule.

Biological Activity and Signaling Pathways

Isoangustone A has been shown to exhibit potent anticancer activity in various cancer cell lines, particularly in human melanoma.[3][4] Its mechanism of action involves the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that regulate cell proliferation and survival.[2]

Anticancer Activity

Isoangustone A suppresses the proliferation of human melanoma cells and induces G1 phase cell cycle arrest.[3][4][5] This effect is mediated through the downregulation of G1 phase regulatory proteins, such as cyclins D1 and E.[3][4][5]

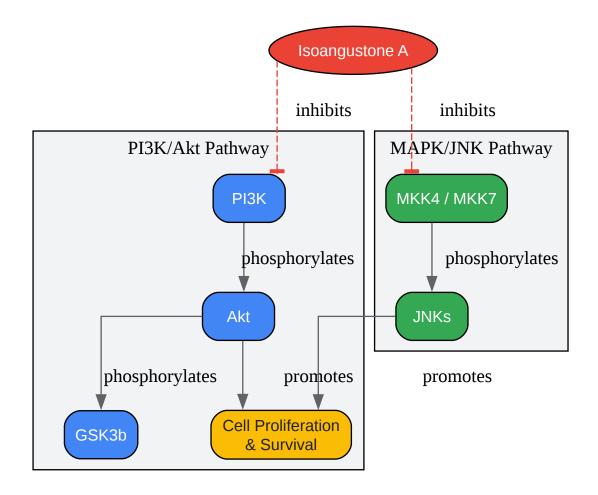
Key Signaling Pathways

Isoangustone A has been identified as a direct inhibitor of several key kinases involved in cancer progression:

- PI3K/Akt/GSK3β Pathway: **Isoangustone A** directly binds to phosphoinositide 3-kinase (PI3K) and inhibits its kinase activity in an ATP-competitive manner.[3][4] This leads to the suppression of the downstream phosphorylation of Akt and GSK3β, which are crucial for cell survival and proliferation.[3][4]
- MKK4/MKK7/JNKs Pathway: The compound also directly targets and inhibits the kinase
 activities of MAP kinase kinase 4 (MKK4) and MAP kinase kinase 7 (MKK7), which are
 upstream activators of the c-Jun N-terminal kinases (JNKs).[3][4] This inhibition disrupts the
 JNK signaling pathway, further contributing to the suppression of cell proliferation.[3][4]

Below is a diagram illustrating the signaling pathways targeted by **Isoangustone A**.





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Caption: Signaling pathways targeted by **Isoangustone A**.

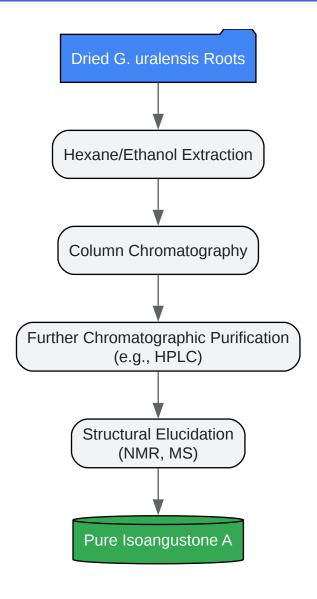
Experimental Protocols

This section provides an overview of the methodologies used for the isolation and biological characterization of **Isoangustone A**.

Isolation of Isoangustone A from Glycyrrhiza uralensis

The following is a general workflow for the isolation of **Isoangustone A**.





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Caption: General workflow for the isolation of **Isoangustone A**.

An active fraction containing **Isoangustone A** can be separated from a hexane/ethanol extract of G. uralensis via column chromatography.[2] Further purification is typically achieved using techniques like preparative high-performance liquid chromatography (HPLC).

Cell Proliferation (MTS) Assay

The effect of **Isoangustone A** on cancer cell proliferation can be assessed using the MTS assay.



- Cell Plating: Seed human melanoma cells (e.g., SK-MEL-28) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **Isoangustone A** for the desired time periods (e.g., 48 and 72 hours).
- MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours at 37°C).[6][7]
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
 The absorbance is proportional to the number of viable cells.[6]

Cell Cycle Analysis by Flow Cytometry

The effect of **Isoangustone A** on cell cycle distribution can be analyzed by flow cytometry.

- Cell Treatment and Harvesting: Treat cells with Isoangustone A for a specified time, then harvest the cells.
- Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.[8][9]
- Staining: Wash the cells and resuspend them in a staining buffer containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[8][10]
- Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][11]

In Vitro Kinase Assay

The inhibitory effect of **Isoangustone A** on PI3K, MKK4, and MKK7 can be determined using an in vitro kinase assay.

- Reaction Setup: In a reaction buffer, combine the recombinant active kinase (PI3K, MKK4, or MKK7), the appropriate substrate, and various concentrations of Isoangustone A.
- Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [y-32P]ATP).[12]



- Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.[12]
- Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by methods such as SDS-PAGE and autoradiography for radiolabeled assays, or by using specific antibodies or luminescence-based assays for nonradioactive methods.

Synthesis of Isoangustone A

While **Isoangustone A** is naturally occurring, chemical synthesis provides a means to produce larger quantities for research and development. A complete synthesis of **Isoangustone A** has not been widely reported, but general strategies for the synthesis of prenylated isoflavones can be adapted. These methods often involve the construction of the isoflavone core followed by the introduction of the prenyl groups. Common synthetic routes include:

- Suzuki-Miyaura Cross-Coupling: This reaction can be used to form the carbon-carbon bond between the chromone ring and the B-ring of the isoflavone.[13]
- Oxidative Rearrangement: Flavanones can be converted to isoflavones via a 2,3-oxidative rearrangement using reagents like hypervalent iodine.[14][15]
- Prenylation: The prenyl groups can be introduced at various stages of the synthesis, often through electrophilic aromatic substitution or Claisen rearrangement of an allylic ether followed by a metathesis reaction.[13]

Conclusion

Isoangustone A is a promising natural product with well-defined anticancer properties. Its ability to target multiple key signaling pathways, including the PI3K/Akt and MKK4/MKK7/JNK pathways, makes it an attractive candidate for further investigation as a potential therapeutic agent. The experimental protocols outlined in this guide provide a foundation for researchers to explore the biological activities and mechanism of action of **Isoangustone A** in greater detail. Future studies focusing on its in vivo efficacy, pharmacokinetic profile, and potential for chemical synthesis will be crucial in advancing its development towards clinical applications.



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